1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C8H10F3NO It is a derivative of ethanone, featuring a pyrrole ring substituted with an ethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone typically involves the reaction of 1-ethylpyrrole with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{1-Ethylpyrrole} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(1H-pyrrol-2-yl)ethanone: Lacks the ethyl and trifluoromethyl groups.
2-Acetyl-1-methylpyrrole: Another derivative with different substituents.
Uniqueness
1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is unique due to the presence of both an ethyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
74889-30-8 |
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Molecular Formula |
C8H8F3NO |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-(1-ethylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H8F3NO/c1-2-12-5-3-4-6(12)7(13)8(9,10)11/h3-5H,2H2,1H3 |
InChI Key |
BSDLLXWWBPCRDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1C(=O)C(F)(F)F |
Origin of Product |
United States |
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